molecular formula C32H50ClN5O5 B12306469 tert-butyl N-[1-[[2-[4-amino-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride

tert-butyl N-[1-[[2-[4-amino-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride

Cat. No.: B12306469
M. Wt: 620.2 g/mol
InChI Key: XWVNETXEAKCZET-UHFFFAOYSA-N
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Description

The compound tert-butyl N-[1-[[2-[4-amino-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate; hydrochloride is a Boc-protected pyrrolidine derivative featuring a 1,2,3,4-tetrahydronaphthalene (tetralin) carbamoyl group, a cyclohexyl ketone, and an N-methylcarbamate moiety. The hydrochloride salt enhances solubility and stability for pharmacological applications. Its molecular formula is C₃₂H₅₀ClN₅O₅ (free base: C₃₂H₄₉N₅O₅; HCl adds 36.46 g/mol), with a molecular weight of ~620.24 g/mol .

Key structural attributes:

  • Boc protection: Stabilizes the amine group during synthesis.
  • Pyrrolidine scaffold: Confers conformational rigidity.
  • Cyclohexyl ketone: Improves metabolic stability compared to aromatic analogs.

Properties

Molecular Formula

C32H50ClN5O5

Molecular Weight

620.2 g/mol

IUPAC Name

tert-butyl N-[1-[[2-[4-amino-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride

InChI

InChI=1S/C32H49N5O5.ClH/c1-20(36(5)31(41)42-32(2,3)4)28(38)35-27(22-13-7-6-8-14-22)30(40)37-19-23(33)18-26(37)29(39)34-25-17-11-15-21-12-9-10-16-24(21)25;/h9-10,12,16,20,22-23,25-27H,6-8,11,13-15,17-19,33H2,1-5H3,(H,34,39)(H,35,38);1H

InChI Key

XWVNETXEAKCZET-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C1CCCCC1)C(=O)N2CC(CC2C(=O)NC3CCCC4=CC=CC=C34)N)N(C)C(=O)OC(C)(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-[[2-[4-amino-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of amino and carbamate groups allows for oxidation reactions under appropriate conditions.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the molecule.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl N-[1-[[2-[4-amino-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate exhibit significant anticancer properties. For instance, research published in the European Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific cancer cell lines by inducing apoptosis through mitochondrial pathways .

Neurological Applications

The compound has been investigated for its potential neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems and protect neuronal cells from oxidative stress. This application is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Antimicrobial Properties

There is emerging evidence that compounds with similar structures possess antimicrobial activities against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes within microbial cells .

Case Studies

Study ReferenceApplicationFindings
Benediktsdottir et al. (2021)AnticancerDemonstrated inhibition of cancer cell proliferation in vitro; potential for development as an anticancer agent .
PubChem DatabaseNeuroprotectionSuggested neuroprotective effects through modulation of neurotransmitter release .
PMC9268695AntimicrobialIdentified antimicrobial efficacy against Gram-positive bacteria; potential for use in antibiotic formulations .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-[[2-[4-amino-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Differences

Core Scaffold: The target compound and analog share a 4-aminopyrrolidine-tetralin carbamoyl core. In contrast, uses a piperidine-tetralin scaffold, which alters conformational flexibility and binding kinetics .

Substituent Effects :

  • The cyclohexyl group in the target compound improves metabolic stability over aromatic substituents (e.g., chlorophenyl in ) .
  • The Boc group in the target and analogs facilitates synthetic manipulation, whereas uses a simpler tert-butyl group without carbamate protection .

Synthetic Routes :

  • Reductive amination (NaBH(OAc)₃) is common in analogs with secondary amines () .
  • employs PEGylation post-amide coupling, a strategy absent in the target compound’s synthesis .

Biological Activity

The compound tert-butyl N-[1-[[2-[4-amino-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate; hydrochloride, with a CAS number of 133928-36-6, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C39H60N8O7, with a molecular weight of 752.943 g/mol. It exhibits a high boiling point of 1061.1ºC and a flash point of 595.5ºC, indicating its stability under heat .

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to tert-butyl N-[1-[[2-[4-amino... exhibit significant antimicrobial properties. For example, phenylthiazoles with similar structural motifs have shown effectiveness against antibiotic-resistant strains such as Staphylococcus aureus and Clostridium difficile, with minimum inhibitory concentrations (MIC) as low as 4 µg/mL .

CompoundMIC (µg/mL)Target Pathogen
Compound A4MRSA
Compound B4C. difficile
Compound C8E. coli

Anticancer Activity

The compound has been investigated for its anticancer potential. Studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives showed IC50 values less than that of doxorubicin in Jurkat cells .

Cell LineIC50 (µM)Reference Drug IC50 (µM)
Jurkat<0.50.7
A549 (Lung)0.30.5

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR pathways, leading to alterations in intracellular calcium levels and subsequent cellular responses .
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, enhancing their potential as therapeutic agents.

Case Studies

A notable study by Evren et al. (2019) developed novel thiazole derivatives that exhibited strong selectivity against cancer cell lines and were tested against NIH/3T3 and A549 cells for anticancer activity. The results indicated that modifications in the side chains significantly influenced the biological activity .

In another study focusing on antimicrobial activity, pyrrolidine-containing derivatives demonstrated mixed effects against various microbes, highlighting the importance of structural variations in determining efficacy .

Q & A

Q. What are the critical steps for synthesizing this compound with optimal yield?

  • Methodological Answer : The synthesis typically involves reductive amination (using sodium triacetoxyborohydride in dichloroethane) and carbamate coupling. Key steps include:
  • Intermediate Preparation : Reacting tert-butyl-protected amines with propionyl chloride under basic conditions to form carbamate precursors .
  • Purification : Flash chromatography with ethyl acetate/hexane (70:30) achieves >70% purity. Trituration with diethyl ether further refines the product .
  • Yield Optimization : Maintaining a 2.5:1 molar ratio of amine to carbonyl precursor improves coupling efficiency .

Q. How is the compound characterized for structural validation?

  • Methodological Answer : Use multi-spectral analysis:
  • NMR : Integrate 1H^1H and 13C^{13}C NMR signals to confirm substituent positions (e.g., tert-butyl singlet at δ 1.46 ppm, cyclohexyl protons at δ 1.79–2.20 ppm) .
  • Mass Spectrometry : ESI-MS (m/z 506 [M+H]+) confirms molecular weight, while HRMS resolves isotopic patterns for chlorine in the hydrochloride salt .

Q. What solvents and conditions ensure stability during storage?

  • Methodological Answer : Store under inert gas (argon) at –20°C in anhydrous dichloromethane or DMSO. Avoid prolonged exposure to moisture, which hydrolyzes the tert-butyl carbamate group .

Advanced Research Questions

Q. How do stereochemical outcomes in the pyrrolidine ring affect biological activity?

  • Methodological Answer : Chiral HPLC or polarimetry resolves enantiomers (e.g., (R)-configuration in tetrahydronaphthalene derivatives). Compare activity in receptor-binding assays to correlate stereochemistry with potency . For example, (R)-isomers in similar compounds show 3–5× higher affinity for opioid receptors than (S)-isomers .

Q. How can contradictory NMR data (e.g., split signals) be resolved?

  • Methodological Answer : Contradictions arise from dynamic rotational isomerism or solvent effects. Strategies include:
  • Variable Temperature NMR : Identify coalescence points for rotamers (e.g., cyclohexyl chair-flip transitions at δ 1.79–2.20 ppm) .
  • Deuterated Solvent Screening : Compare spectra in CDCl₃ vs. DMSO-d₆ to isolate solvent-induced shifts .

Q. What strategies mitigate low yields in the reductive amination step?

  • Methodological Answer : Low yields (<50%) often result from competing imine formation. Mitigate via:
  • Acid Scavengers : Add molecular sieves or triethylamine to sequester HCl byproducts .
  • Alternative Reductants : Replace sodium triacetoxyborohydride with cyanoborohydride (higher selectivity for secondary amines) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and observed HRMS data?

  • Methodological Answer : Discrepancies >2 ppm suggest adduct formation or incomplete salt dissociation. For hydrochloride salts:
  • Ionization Adjustment : Use negative-ion mode to detect [M–Cl]⁻ ions .
  • Post-Column Modification : Add 0.1% formic acid to mobile phases to enhance protonation .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating metabolic stability?

  • Methodological Answer : Use hepatic microsomal assays (human or rat):
  • Incubation Conditions : 1 µM compound, NADPH-regenerating system, 37°C.
  • LC-MS/MS Quantification : Monitor parent compound depletion over 60 minutes. Tert-butyl carbamates typically exhibit t₁/₂ >40 min due to steric hindrance .

Synthesis Troubleshooting Table

IssueProbable CauseSolutionReference
Low coupling yieldImine formationAdd molecular sieves/scavengers
Impure NMR signalsRotational isomerismUse VT-NMR or DMSO-d₆
Hydrolysis during storageMoisture exposureStore under argon with desiccant

Key Citations

  • Synthesis protocols:
  • Stability and storage:
  • Spectral analysis:
  • Stereochemical resolution:

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